6-Butyl-2-cyclopropylpyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 6-Butyl-2-cyclopropylpyrimidin-4-ol, can be achieved through various methods. One common approach involves the use of organolithium reagents . The reaction of pyrimidines with N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring are butyl and cyclopropyl groups at the 6 and 2 positions, respectively, and a hydroxyl group at the 4 position.Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse and can lead to a variety of functionalized derivatives . For instance, pyrimidines can undergo reactions with amidines, ketones, and N,N-dimethylaminoethanol in an oxidative [3 + 2 + 1] three-component annulation .Scientific Research Applications
Anti-inflammatory Applications A study focused on the synthesis and biological evaluation of a new hydroxyoxopyrimidine derivative, highlighting its potential for the development of anti-inflammatory medications. The synthesized compound, a sodium salt of a hydroxypyrimidine derivative, demonstrated pronounced anti-inflammatory activity and low toxicity, suggesting its suitability for formulating topical hydrophilic gels for medical use (Kuvaeva et al., 2022).
Material Science and Photophysical Properties Research into arylsulfonylated 2-amino-6-methylpyrimidin derivatives explored their synthesis, structural stability, and reactivity. This study contributes to understanding the photophysical properties and stability of pyrimidin-based compounds, potentially impacting materials science and organic electronics (Ali et al., 2021).
Synthetic Methodology and Chemical Reactivity An efficient synthesis method for α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde was reported, showcasing the utility of pyrimidine derivatives in synthesizing biologically active compounds. This research could inform synthetic approaches involving 6-Butyl-2-cyclopropylpyrimidin-4-ol (Reddy et al., 2014).
Pharmacological Potential Studies on 2-aminopyrimidine-containing compounds as histamine H4 receptor ligands indicate the pharmacological relevance of pyrimidine derivatives. Optimization of these compounds has shown potential for anti-inflammatory and antinociceptive applications, suggesting areas where this compound could be researched (Altenbach et al., 2008).
Organic Light Emitting Diodes (OLEDs) Research on blue-emitting heteroleptic Ir(III) phosphors with functional pyrimidine cyclometalates underscores the application of pyrimidine derivatives in developing phosphorescent materials for OLEDs. This work demonstrates the potential of pyrimidine-based compounds in electronic and photonic devices (Duan et al., 2015).
Future Directions
While specific future directions for 6-Butyl-2-cyclopropylpyrimidin-4-ol are not mentioned in the search results, there is ongoing research in the field of pyrimidine derivatives. This includes the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity . The use of stimuli-responsive and intelligent biomaterials for drug delivery is also a promising area of research .
Properties
IUPAC Name |
4-butyl-2-cyclopropyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-9-7-10(14)13-11(12-9)8-5-6-8/h7-8H,2-6H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHNLXSUVNYAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)NC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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